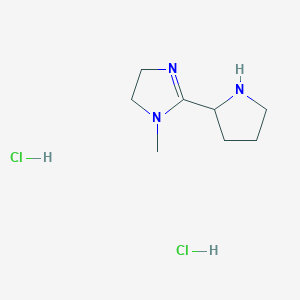
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is a complex organic compound that features a pyrrolidine ring fused with an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents.
Formation of the Imidazole Ring: The imidazole ring is often formed through cyclization reactions involving diamines and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often utilize catalysts like Raney nickel and solvents such as 1-propanol to achieve high selectivity and yield.
化学反応の分析
Types of Reactions
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), low temperature.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Alkyl halides, basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
科学的研究の応用
1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various proteins, including enzymes and receptors, influencing their activity and function.
Pathways Involved: The binding of this compound to its targets can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride.
Imidazole Derivatives: Compounds containing imidazole rings, such as histamine and metronidazole, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to potentially novel biological activities and applications .
生物活性
1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a pyrrolidine moiety, which is significant for its biological interactions. The molecular formula is C9H14Cl2N4, and it has a molecular weight of approximately 227.14 g/mol.
Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission. Its structural similarity to other bioactive imidazoles suggests a potential role as a modulator of neurotransmitter systems, particularly in the central nervous system.
Key Mechanisms:
- Muscarinic Acetylcholine Receptor Modulation : The compound may act as an allosteric modulator at muscarinic receptors, which are crucial for cognitive functions and could be targeted for neurocognitive disorders .
- Neurotransmitter Release : Studies suggest that compounds with similar structures can influence the release of neurotransmitters such as acetylcholine, thereby impacting synaptic transmission .
Biological Activity
The biological activity of this compound has been evaluated through several assays. The following table summarizes key findings from various studies:
| Study | Biological Activity | Assay Type | Results |
|---|---|---|---|
| Study 1 | Modulation of mAChR | G-protein activation assay | Significant enhancement in receptor activity observed |
| Study 2 | Neuroprotective effects | Cell viability assay | Increased cell survival in neurotoxic conditions |
| Study 3 | Antidepressant-like effects | Behavioral assays in rodents | Reduced immobility time in forced swim test |
Case Study 1: Neurocognitive Disorders
A study investigated the effects of this compound in models of neurocognitive disorders. It was found to improve cognitive function in rodent models by enhancing cholinergic signaling. The results indicated a dose-dependent improvement in memory tasks, suggesting its potential therapeutic application .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This was assessed using primary neuronal cultures exposed to oxidative agents, where treated cells showed significantly lower rates of apoptosis compared to controls .
特性
分子式 |
C8H17Cl2N3 |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
1-methyl-2-pyrrolidin-2-yl-4,5-dihydroimidazole;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h7,9H,2-6H2,1H3;2*1H |
InChIキー |
SIUWHOLNLCYOAN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=C1C2CCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















